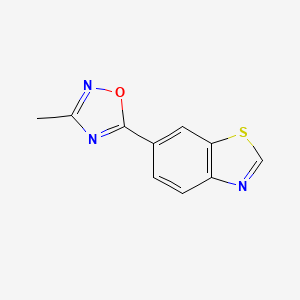

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole

Beschreibung

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a 3-methyl-1,2,4-oxadiazole moiety. Benzothiazoles are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

5-(1,3-benzothiazol-6-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c1-6-12-10(14-13-6)7-2-3-8-9(4-7)15-5-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYLKHSFTZHUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=C(C=C2)N=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

Introduction of the Oxadiazole Group: The oxadiazole group can be introduced by reacting the benzothiazole core with appropriate reagents such as amidoximes or isatoic anhydrides in the presence of a base like sodium hydroxide (NaOH) and a solvent like dimethyl sulfoxide (DMSO).

Methylation: The final step involves the methylation of the oxadiazole group to introduce the methyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

Substitution: Amines, halides, polar aprotic solvents like DMSO or DMF.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazoles or oxadiazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. The incorporation of the 3-methyl-1,2,4-oxadiazole moiety enhances the bioactivity against various bacterial strains. Studies have shown that compounds with this structure can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds similar to 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole have been investigated for their anticancer potential. The oxadiazole ring is known to interact with DNA and inhibit cancer cell proliferation. In vitro studies demonstrate that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been explored in various models. Research suggests that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX-2. This makes them candidates for developing new anti-inflammatory drugs .

Materials Science

Fluorescent Materials

this compound has been utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The compound's photophysical properties allow it to be integrated into polymer matrices for enhanced optical performance .

Sensors

The compound has shown potential as a sensor for detecting metal ions and other analytes. Its fluorescence can be quenched or enhanced in the presence of specific ions, enabling its use in environmental monitoring and analytical applications .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, derivatives of this compound are employed as stationary phases in chromatographic techniques. Their unique chemical properties facilitate the separation of complex mixtures in liquid chromatography and gas chromatography .

Spectroscopic Studies

The compound's distinct spectral characteristics make it useful in spectroscopic studies. It can serve as a probe in fluorescence spectroscopy to study molecular interactions and dynamics in various environments .

Case Studies

Wirkmechanismus

The mechanism by which 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. Its anti-inflammatory properties may involve modulation of inflammatory cytokines and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Key Research Findings

Synthetic Flexibility : Oxadiazole-containing compounds are synthesized via versatile routes, such as nucleophilic substitution () or click chemistry (), enabling rapid diversification .

Structure-Property Relationships :

- Positional Isomerism : 2- vs. 3-substituted oxadiazole isomers exhibit significant melting point differences (e.g., 66–68°C vs. 105–109°C) .

- Substituent Effects : Electron-withdrawing groups (e.g., bromophenyl in 9c) enhance binding affinity in docking studies .

Crystallinity and Solubility: Planar oxadiazole systems (e.g., in ) form stable crystals via hydrogen bonding, whereas nonplanar hybrids (e.g., triazolothiadiazoles) may exhibit lower crystallinity .

Biologische Aktivität

The compound 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety linked to a 3-methyl-1,2,4-oxadiazole ring. This structural combination is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N4OS |

| Molecular Weight | 232.26 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity :

- In vitro assays indicate that oxadiazole derivatives exhibit cytotoxicity against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. The IC50 values for some derivatives were reported as low as 0.12 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- A specific study noted that certain oxadiazole compounds induced apoptosis in MCF-7 cells in a dose-dependent manner .

- Mechanism of Action :

Other Pharmacological Effects

Beyond anticancer activity, this compound may exhibit additional pharmacological properties:

- Antimicrobial Activity :

- Enzyme Inhibition :

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

- Study on Anticancer Activity : A recent investigation evaluated a series of oxadiazole-benzothiazole derivatives for their anticancer properties. The study found that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity against various cancer cell lines .

- Mechanistic Insights : Another study focused on the apoptotic mechanisms activated by these compounds in breast cancer cells. It was found that these derivatives could activate caspase pathways leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of carboxylic acid derivatives with amidoximes. For example, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (precursor) reacts with 2-aminothiophenol under dehydrating conditions (e.g., POCl₃ or DCC as coupling agents). Reaction optimization includes solvent selection (e.g., DMF or dioxane), temperature control (80–110°C), and catalyst use (e.g., DMAP) to improve regioselectivity . Yield and purity are verified via LC-MS (e.g., [M+H]+ = 408.1) and elemental analysis (e.g., C, H, N content deviations < 0.3%) .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical for confirmation?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and oxadiazole methyl groups (δ 2.5–2.7 ppm). LC-HRMS validates molecular mass (e.g., [M+H]+ = 231.0652 for C₁₁H₈N₂O₂S). X-ray crystallography (using SHELX programs ) may resolve crystal packing and bond angles, though twinning or low-resolution data may require alternative refinement strategies .

Advanced Research Questions

Q. What computational strategies are employed to predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) is used to assess binding affinity to targets like enzymes or receptors. For example, analogs with benzothiazole cores show affinity for CNS targets due to lipophilic oxadiazole moieties . ADMET prediction (SwissADME) evaluates bioavailability, with logP values ~2.5–3.0 indicating moderate blood-brain barrier penetration .

Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?

- Methodological Answer : Discrepancies in antimicrobial or antioxidant activity may arise from substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring). Systematic SAR studies comparing EC₅₀ values across analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl substituents) and orthogonal assays (e.g., microdilution vs. disk diffusion for antimicrobial tests) clarify structure-activity trends .

Q. What experimental protocols are recommended for evaluating the metabolic stability of this compound?

- Methodological Answer : In vitro microsomal assays (human liver microsomes, HLMs) quantify metabolic half-life (t₁/₂) using LC-MS/MS to monitor parent compound depletion. Phase I metabolites are identified via cytochrome P450 inhibition studies (e.g., CYP3A4/2D6 isoforms). HPLC-DAD tracks oxidative degradation products, with mobile phases optimized for polar metabolites (e.g., acetonitrile/0.1% formic acid gradients) .

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s photophysical properties?

- Methodological Answer : The oxadiazole ring enhances π-conjugation, shifting UV-Vis absorption maxima (e.g., λmax ~320 nm in DMSO). Fluorescence quantum yields are measured via comparative actinometry, with methyl substitution reducing aggregation-induced quenching. TD-DFT calculations (Gaussian 09) correlate HOMO-LUMO gaps with observed Stokes shifts .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for benzothiazole-oxadiazole hybrids?

- Methodological Answer : Variations in cell lines (e.g., HeLa vs. MCF-7), assay conditions (MTT vs. resazurin), and compound solubility (DMSO concentration ≤0.1%) contribute to discrepancies. Normalizing data to positive controls (e.g., doxorubicin) and repeating assays with fresh stock solutions mitigate false negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.